

Application Notes and Protocols: Rhodamine 123 Efflux Assay with Zosuquidar

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Compound of Interest

Compound Name: Zosuquidar Trihydrochloride

Cat. No.: B1259300

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Introduction

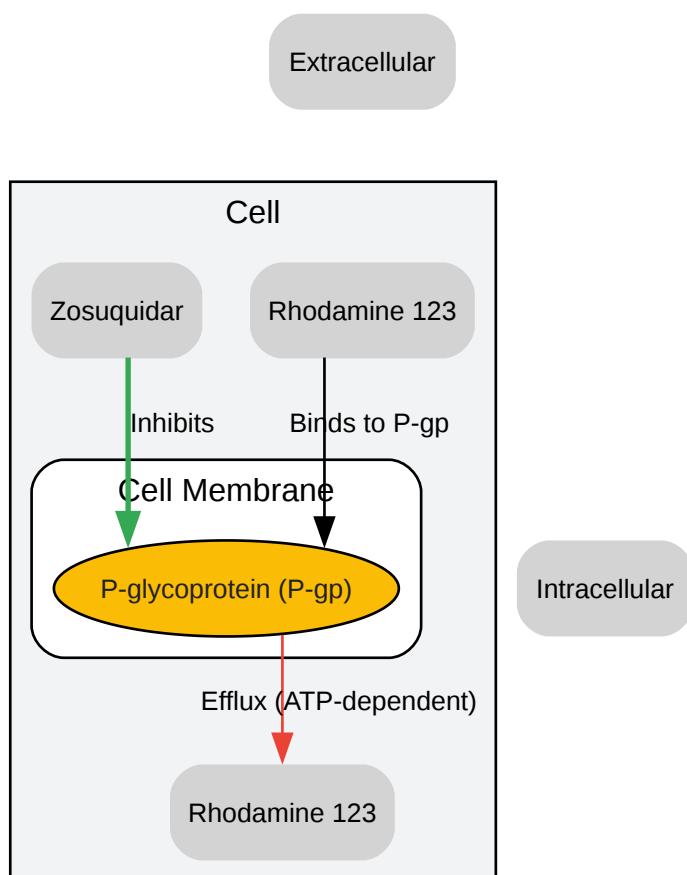
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the disposition of various xenobiotics, including therapeutic drugs.[1] Overexpression of P-gp in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2][3] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development.

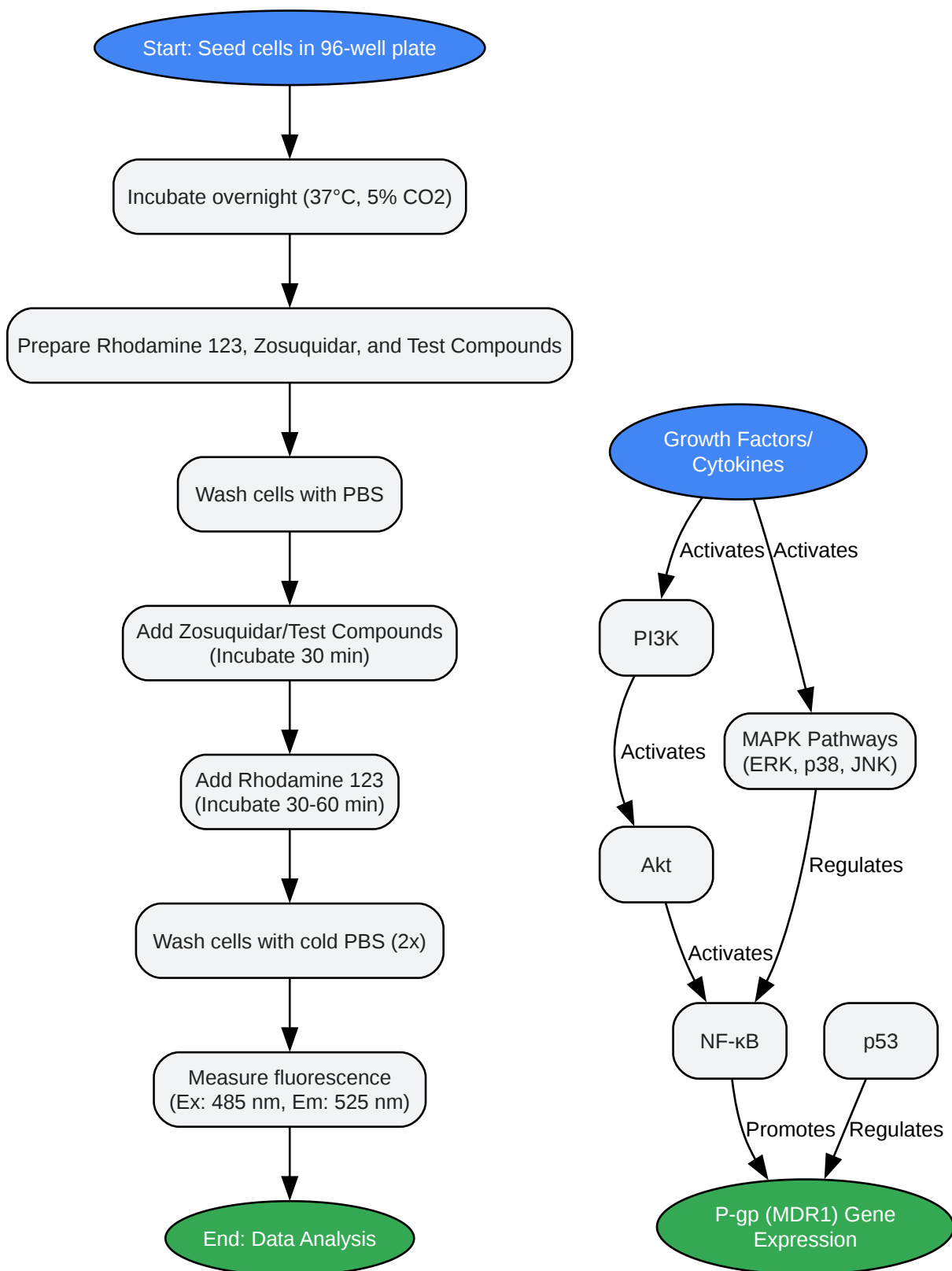
The Rhodamine 123 efflux assay is a widely used in vitro method to assess P-gp function.[4][5] Rhodamine 123, a fluorescent dye, is a substrate of P-gp.[6] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence.[7] P-gp inhibitors block this efflux, leading to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[4]

Zosuquidar (LY335979) is a potent and specific third-generation P-gp inhibitor.[3][8][9] It competitively inhibits P-gp with a high affinity, thereby reversing P-gp-mediated drug resistance.[8][10] These application notes provide a detailed protocol for performing a Rhodamine 123 efflux assay using Zosuquidar as a reference inhibitor to characterize the P-gp inhibitory potential of test compounds.

Mechanism of Action

P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of the cell.^{[11][12]} This process is fueled by the hydrolysis of ATP. Rhodamine 123 enters the cell and accumulates in the mitochondria. In P-gp overexpressing cells, it is recognized as a substrate and actively transported out of the cell, maintaining low intracellular fluorescence. Zosuquidar acts as a competitive inhibitor, binding to P-gp and preventing the efflux of Rhodamine 123.^[8] This leads to an increase in intracellular fluorescence, which can be quantified to determine the inhibitory activity of a test compound.





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